molecular formula C25H19F3N4O5S B1677450 Opigolix CAS No. 912587-25-8

Opigolix

カタログ番号 B1677450
CAS番号: 912587-25-8
分子量: 544.5 g/mol
InChIキー: CWNLBPBIFALUQD-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Opigolix (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist) which was under development by Astellas Pharma . It was being developed for the treatment of endometriosis and rheumatoid arthritis .


Molecular Structure Analysis

Opigolix has a molecular formula of C25H19F3N4O5S . Its molar mass is 544.51 g·mol−1 . The structure of Opigolix is complex, with multiple functional groups including amidines, benzimidazoles, and fluoroarenes .


Physical And Chemical Properties Analysis

Opigolix has a molecular formula of C25H19F3N4O5S and a molar mass of 544.51 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学的研究の応用

Generation of Cultured Oligodendrocyte Progenitor Cells

  • Research by Larsen, E. C., Kondo, Y., Fahrenholtz, C. D., & Duncan, I. (2008) highlights the isolation of rat oligodendrocyte progenitor cells (OPCs) in culture, which has implications for treating myelin disorders like multiple sclerosis and Pelizaeus-Merzbacher disease. This study underscores the potential of OPCs as a source for cell-based therapies in human myelin disorders (Larsen et al., 2008).

Stimuli-Responsive Hydrogel for Drug Delivery

  • Dadsetan, M., Liu, Z., Pumberger, M., et al. (2010) developed a polymeric carrier, oligo(poly(ethylene glycol) fumarate) (OPF) hydrogel, modified with sodium methacrylate for the delivery of anti-tumor drugs like doxorubicin. The study reveals the potential of this hydrogel in optimizing anti-tumor activity while minimizing systemic effects (Dadsetan et al., 2010).

Cardiovascular Disease Risk Factors in Hypertensive Subjects

  • Valls, R., Llauradó, E., Fernández-Castillejo, S., et al. (2016) explored the cardioprotective effects of Oligopinۚ (OP), a low molecular weight procyanidin extract from French Maritime Pine bark, on lipid profile, blood pressure, and oxidized-Low Density Lipoprotein in stage-1 hypertensive subjects. This study contributes to understanding how OP consumption can improve cardiovascular health in these individuals (Valls et al., 2016).

Therapeutic Applications of Oligomeric Proanthocyan

idin Complexes (OPCs)

  • Fine, A. (2000) discussed the wide range of therapeutic applications of OPCs, which include antioxidant, antibacterial, antiviral, anticarcinogenic, anti-inflammatory, and anti-allergic properties. This research highlights the potential of OPCs in treating various conditions based on their diverse biological activities (Fine, 2000).

Differentiation of Human Oligodendrocyte Precursors from Pluripotent Stem Cells

  • Rodrigues, G., Gaj, T., Adil, M. M., et al. (2017) demonstrated a method for generating oligodendrocyte precursor cells (OPCs) from human pluripotent stem cells in a 3D culture system. This study provides insights into the potential of OPCs for treating demyelinating diseases and injuries of the CNS (Rodrigues et al., 2017).

Oligomeric Proanthocyanidin Complexes: History, Structure, and Applications

  • Fine, A. M. (2000) again provides an overview of OPCs, focusing on their history, structure, and phytopharmaceutical applications. The paper underlines the broad spectrum of OPCs' medicinal uses, stemming from their complex chemical structure and diverse biological effects (Fine, 2000).

将来の方向性

Opigolix reached phase II clinical trials for both endometriosis and rheumatoid arthritis before its development was discontinued in April 2018 . The reasons for discontinuation and future plans for this drug are not specified in the search results.

特性

IUPAC Name

(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWADSMMMNRDJ-AFRFTAIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337398
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opigolix

CAS RN

912587-25-8
Record name Opigolix [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912587258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opigolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6CK0CITA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opigolix
Reactant of Route 2
Reactant of Route 2
Opigolix
Reactant of Route 3
Opigolix
Reactant of Route 4
Opigolix
Reactant of Route 5
Opigolix
Reactant of Route 6
Opigolix

Citations

For This Compound
4
Citations
L Xin, Y Ma, M Ye, L Chen, F Liu, Q Hou - Archives of Gynecology and …, 2023 - Springer
Purpose The aim of this NMA is to comprehensively analyze evidence of oral GnRH antagonist in the treatment of moderate-to-severe endometriosis-associated pain. Methods …
Number of citations: 3 link.springer.com
SW Guo, PG Groothuis - Human reproduction update, 2018 - academic.oup.com
BACKGROUND The drug research and development (R&D) for endometriosis/adenomyosis has been painfully slow. Most completed clinical trials on endometriosis did not publish …
Number of citations: 66 academic.oup.com
BM Uralbekov - 2020 - kaznu.kz
The thesis «Development of a radiopharmaceutical based on Lu-177 labelled elagolix for therapy and diagnosis» is devoted to the development of a procedure forproducing a …
Number of citations: 0 www.kaznu.kz
World Health Organization - WHO Drug Information, 2018 - apps.who.int
World Health Organization.(‎ 2018)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 80. WHO Drug Information, 32 (‎ 3)‎, 425-508. …
Number of citations: 3 apps.who.int

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。